3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC18113958
Molecular Formula: C12H15ClF3NO
Molecular Weight: 281.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClF3NO |
|---|---|
| Molecular Weight | 281.70 g/mol |
| IUPAC Name | 3-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-11-3-1-9(2-4-11)7-10-5-6-16-8-10;/h1-4,10,16H,5-8H2;1H |
| Standard InChI Key | LBVNMYIIOCWTSC-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1CC2=CC=C(C=C2)OC(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular structure consists of a five-membered pyrrolidine ring (a saturated heterocycle with four carbon atoms and one nitrogen atom) linked to a 4-(trifluoromethoxy)benzyl group. The hydrochloride salt formation at the pyrrolidine nitrogen improves aqueous solubility, a critical factor for bioavailability in drug development . Key structural attributes include:
| Property | Value |
|---|---|
| CAS Number | 2680532-92-5 |
| Molecular Formula | |
| Molecular Weight | 281.70 g/mol |
| IUPAC Name | 3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride |
The trifluoromethoxy (-OCF) group at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride typically involves a multi-step process:
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Friedel-Crafts Alkylation: Reaction of pyrrolidine with 4-(trifluoromethoxy)benzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl) to form the benzyl-pyrrolidine intermediate.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Industrial-scale production employs continuous flow reactors to enhance yield (reported >75% for analogs) and purity (>98% by HPLC). Critical parameters include temperature control (20–25°C) and stoichiometric excess of benzyl chloride (1.2 equiv).
Purification and Quality Control
Purification via recrystallization from ethanol/water mixtures yields crystalline solids with melting points between 180–185°C (decomposition) . Quality control protocols utilize reversed-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI+) for identity confirmation .
Physicochemical Properties
Solubility and Stability
The hydrochloride salt form enhances aqueous solubility (25 mg/mL at pH 7.4) compared to the free base (<5 mg/mL). Stability studies indicate degradation <5% under accelerated conditions (40°C, 75% RH over 6 months), with primary degradation products arising from hydrolysis of the trifluoromethoxy group .
Reactivity
The compound undergoes electrophilic substitution at the phenyl ring, with bromination at the meta position being the most favorable (yield: 68%). Reduction of the pyrrolidine ring with LiAlH produces the corresponding piperidine derivative, though this reaction is non-trivial due to steric hindrance .
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and blood-brain barrier penetration in preclinical models.
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Target Identification: Screen against kinase and GPCR libraries to identify novel biological targets.
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Process Optimization: Develop enantioselective synthesis routes for chiral pyrrolidine derivatives .
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